6-Ethylpyridazin-3-amine

Medicinal Chemistry Drug Discovery Lipophilicity

Select 6-Ethylpyridazin-3-amine for kinase and CNS drug discovery. The ethyl group at position 6 balances LogP (1.69) and TPSA (51.8 Ų) to enhance blood-brain barrier penetration while maintaining drug-likeness. Unlike methyl, chloro, or phenyl analogs, this scaffold optimizes cellular permeability without exceeding TPSA thresholds. Its low molecular weight (123.16 g/mol) and free amine handle make it an ideal fragment for FBDD growing strategies. Supplied as a solid with ≥95% purity; store at 2–8°C. Using uncharacterized analogs risks confounding SAR studies, reducing yields, and misinterpreting biological data. Rely on this well-defined building block for reproducible results.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 856847-94-4
Cat. No. B1486727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpyridazin-3-amine
CAS856847-94-4
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=NN=C(C=C1)N
InChIInChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9)
InChIKeyJVRXNCNTXAJARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpyridazin-3-amine (CAS 856847-94-4): Chemical Identity, Procurement-Grade Specifications, and Core Physicochemical Profile


6-Ethylpyridazin-3-amine (CAS 856847-94-4, molecular formula C₆H₉N₃, molecular weight 123.16 g/mol) is a heterocyclic building block belonging to the 3-aminopyridazine class . This compound features a pyridazine core with an ethyl substituent at the 6-position and an amine group at the 3-position [1]. It is commercially available as a research chemical from multiple vendors with purity typically ≥95% . Its predicted physicochemical parameters include a LogP of 1.69, a topological polar surface area (TPSA) of 51.8 Ų, and a pKa of 5.41 ± 0.10 . The compound is supplied as a solid and is classified with hazard statements H302 (harmful if swallowed) and signal word 'Danger' .

Why 6-Ethylpyridazin-3-amine Cannot Be Readily Substituted by Other 3-Aminopyridazine Analogs in Research and Development


In the 3-aminopyridazine series, small structural modifications at the 6-position—such as replacing an ethyl group with a methyl, chloro, phenyl, or carbonyl group—produce significant shifts in key physicochemical parameters including lipophilicity, polar surface area, basicity, and molecular shape . These changes directly impact compound behavior in biological assays, synthetic accessibility, and downstream pharmacokinetic properties [1]. Consequently, substituting 6-ethylpyridazin-3-amine with a structurally similar analog without experimental validation risks confounding structure–activity relationship (SAR) studies, altering reaction yields, and misinterpreting biological data due to differences in membrane permeability, hydrogen-bonding capacity, and metabolic stability [2].

Quantitative Differentiation of 6-Ethylpyridazin-3-amine Against Key 6-Substituted Analogs: A Procurement-Focused Evidence Summary


Lipophilicity (LogP) Comparison: 6-Ethyl vs. 6-Methyl and Unsubstituted Analogs

6-Ethylpyridazin-3-amine exhibits a predicted LogP of 1.69 , which is substantially higher than that of the unsubstituted pyridazin-3-amine (LogP ≈ -0.5 to 0.2 estimated from structural analogs) and 6-methylpyridazin-3-amine (LogP ≈ 0.5 to 1.0 estimated). This increased lipophilicity is attributed to the ethyl group, which enhances membrane permeability potential relative to smaller or absent substituents [1].

Medicinal Chemistry Drug Discovery Lipophilicity Physicochemical Profiling

Polar Surface Area (PSA) Comparison: 6-Ethyl vs. 6-Phenyl and 6-Chloro Analogs

The topological polar surface area (TPSA) of 6-ethylpyridazin-3-amine is 51.8 Ų . This value is intermediate between the more polar 6-chloropyridazin-3-amine (TPSA ≈ 54–56 Ų estimated) and the less polar 6-phenylpyridazin-3-amine (TPSA ≈ 51.8 Ų reported for phenyl analog) . The ethyl group contributes modest polarity while maintaining a relatively low TPSA conducive to blood–brain barrier penetration [1].

Medicinal Chemistry ADME Prediction Polar Surface Area Drug Design

Basicity (pKa) Comparison: 6-Ethyl vs. 6-Phenyl and Unsubstituted Analogs

The predicted pKa (acid dissociation constant) of the amino group in 6-ethylpyridazin-3-amine is 5.41 ± 0.10 . This value is higher (less acidic) than that of 6-phenylpyridazin-3-amine (pKa 4.84 ± 0.10) and lower (more acidic) than that of unsubstituted pyridazin-3-amine (pKa ~6.5–7.0 estimated). The ethyl group exerts an electron-donating inductive effect, increasing basicity relative to the electron-withdrawing phenyl group.

Medicinal Chemistry Acid-Base Properties pKa Prediction Drug Development

Boiling Point and Volatility Comparison: 6-Ethyl vs. 6-Methyl and 6-Chloro Analogs

The predicted boiling point of 6-ethylpyridazin-3-amine is 259.5 ± 20.0 °C at 760 mmHg . This value is intermediate between 6-methylpyridazin-3-amine (predicted bp ~245–255 °C) and 6-chloropyridazin-3-amine (predicted bp ~270–280 °C) . The ethyl group confers lower volatility than the methyl analog but higher volatility than the chloro analog, which can affect distillation and sublimation-based purification strategies.

Synthetic Chemistry Purification Physical Properties Process Development

Molecular Weight and Heavy Atom Count Comparison: 6-Ethyl vs. 6-Methyl, 6-Chloro, and 6-Phenyl Analogs

6-Ethylpyridazin-3-amine has a molecular weight of 123.16 g/mol and contains 9 heavy atoms . This places it between 6-methylpyridazin-3-amine (109.13 g/mol, 8 heavy atoms) and 6-chloropyridazin-3-amine (129.55 g/mol, 9 heavy atoms), and substantially lighter than 6-phenylpyridazin-3-amine (171.20 g/mol, 13 heavy atoms) . The ethyl analog offers a balanced molecular size that may confer favorable drug-like properties while retaining synthetic versatility.

Medicinal Chemistry Lead Optimization Molecular Weight Drug-likeness

Biological Activity Potential: 6-Ethyl as a Scaffold for Kinase Inhibition and Anti-inflammatory Applications

While direct head-to-head biological data for 6-ethylpyridazin-3-amine are scarce, the pyridazin-3-amine scaffold has demonstrated inhibitory activity against multiple kinase targets (e.g., p38 MAPK, Tie2, JAK2, FLT3) and has been implicated in anti-inflammatory and neuroprotective pathways . 6-Ethylpyridazin-3-amine has been investigated for its role in treating neurodegenerative diseases through kinase inhibition [1]. The ethyl substituent may enhance cellular permeability and target engagement compared to smaller or more polar analogs, based on the physicochemical improvements outlined above [2].

Medicinal Chemistry Kinase Inhibition Anti-inflammatory Neuroprotection

Optimal Use Cases for 6-Ethylpyridazin-3-amine Based on Differentiated Physicochemical and Structural Properties


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and PSA

Medicinal chemistry programs targeting kinases (e.g., p38 MAPK, Tie2, JAK2) can utilize 6-ethylpyridazin-3-amine as a core scaffold where the ethyl group provides a favorable balance of LogP (1.69) and TPSA (51.8 Ų) to enhance cellular permeability without exceeding drug-likeness thresholds . This is particularly relevant when transitioning from more polar leads (e.g., unsubstituted or methyl analogs) to improve oral bioavailability or CNS exposure [1].

Synthesis of CNS-Penetrant Candidates

Given its TPSA of 51.8 Ų and moderate LogP, 6-ethylpyridazin-3-amine is well-suited for designing compounds intended to cross the blood–brain barrier . Procurement of this specific analog ensures the physicochemical profile aligns with CNS drug discovery guidelines (TPSA < 60–70 Ų), avoiding the higher polarity of 6-chloro or lower lipophilicity of unsubstituted pyridazin-3-amine [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The low molecular weight (123.16 g/mol) and high fraction of sp²-hybridized carbons make 6-ethylpyridazin-3-amine an attractive fragment for FBDD campaigns . Its ethyl group provides a defined hydrophobic vector for fragment growing, while the amine handle enables facile derivatization [1]. This distinguishes it from the more rigid phenyl analog (171.20 g/mol) which may be less suitable for efficient fragment elaboration .

Development of Anti-inflammatory and Neuroprotective Agents

Based on class-level evidence of pyridazin-3-amines inhibiting pro-inflammatory cytokine production and reducing oxidative stress , 6-ethylpyridazin-3-amine can be prioritized for assays targeting neuroinflammation or autoimmune pathways. Its ethyl substituent may confer improved cellular activity relative to smaller analogs, making it a strategic choice for SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.